Cas no 1261902-74-2 (2-(4-Formylphenyl)-5-methoxybenzoic acid)
2-(4-Formylphenyl)-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-FORMYLPHENYL)-5-METHOXYBENZOIC ACID
- SCHEMBL2557271
- DTXSID50688913
- MFCD18319250
- 2-(4-Formylphenyl)-5-methoxybenzoic acid, 95%
- 4'-Formyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
- 1261902-74-2
- 2-(4-Formylphenyl)-5-methoxybenzoic acid
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- MDL: MFCD18319250
- Inchi: 1S/C15H12O4/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18)
- InChI Key: KHZWIZWUMOPIPO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C(=O)O)C=1)C1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 256.07355886Da
- Monoisotopic Mass: 256.07355886Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6Ų
2-(4-Formylphenyl)-5-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326240-5 g |
2-(4-Formylphenyl)-5-methoxybenzoic acid, 95%; . |
1261902-74-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB326240-5g |
2-(4-Formylphenyl)-5-methoxybenzoic acid, 95%; . |
1261902-74-2 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-(4-Formylphenyl)-5-methoxybenzoic acid Suppliers
2-(4-Formylphenyl)-5-methoxybenzoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(4-Formylphenyl)-5-methoxybenzoic acid
2-(4-Formylphenyl)-5-methoxybenzoic Acid: A Comprehensive Overview
2-(4-Formylphenyl)-5-methoxybenzoic acid, also known by its CAS registry number CAS No. 1261902-74-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. Recent studies have shed light on its intriguing properties, making it a subject of ongoing research.
The molecular structure of 2-(4-formylphenyl)-5-methoxybenzoic acid comprises a benzoic acid moiety with a methoxy group at the 5-position and a 4-formylphenyl substituent at the 2-position. This arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity. The presence of the formyl group (CHO) and methoxy group (OCH3) introduces electronic effects that influence the compound's behavior in various chemical reactions and biological systems.
Recent research has explored the synthesis of 2-(4-formylphenyl)-5-methoxybenzoic acid through diverse methodologies, including coupling reactions and oxidation processes. These studies have not only improved the efficiency of synthesis but also opened avenues for the exploration of its derivatives. For instance, researchers have investigated the impact of substituting different groups on the phenyl ring, leading to insights into structure-activity relationships (SARs) that are crucial for drug design.
The pharmacological properties of 2-(4-formylphenyl)-5-methoxybenzoic acid have been a focal point in recent studies. Experimental data suggest that this compound exhibits potential anti-inflammatory and antioxidant activities, which could be harnessed in therapeutic applications. Additionally, preliminary findings indicate that it may possess anti-tumor properties, making it a promising candidate for further investigation in oncology research.
In terms of applications, 2-(4-formylphenyl)-5-methoxybenzoic acid has shown promise as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. Its ability to undergo various chemical transformations makes it a valuable starting material for constructing bioactive compounds with tailored functionalities.
The latest advancements in computational chemistry have also contributed to understanding the electronic properties and reactivity of CAS No. 1261902-74-2. Quantum mechanical calculations have provided insights into its molecular orbitals and interaction patterns, which are essential for predicting its behavior in different chemical environments.
In conclusion, 2-(4-formylphenyl)-5-methoxybenzoic acid, or CAS No. 1261902-74-2, stands out as a compound with multifaceted applications and intriguing chemical properties. As research continues to unravel its potential, this compound is poised to play a significant role in advancing both synthetic chemistry and pharmacological sciences.
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